4-Fluoroolanzapine

Reference standard Method validation Certified purity

4-Fluoroolanzapine (CAS not yet assigned), also referred to as 8-fluoro-2-methyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine, belongs to the thienobenzodiazepine class of atypical antipsychotic compounds. It is a mono-fluorinated structural analogue of olanzapine, distinguished by a fluorine atom at the 8-position of the benzo-fused ring system.

Molecular Formula C₁₇H₁₉FN₄S
Molecular Weight 330.42
Cat. No. B1161436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoroolanzapine
Synonyms8-Fluoro-2-methyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine
Molecular FormulaC₁₇H₁₉FN₄S
Molecular Weight330.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoroolanzapine Reference Standard for Olanzapine Analytical Method Development and Procurement


4-Fluoroolanzapine (CAS not yet assigned), also referred to as 8-fluoro-2-methyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine, belongs to the thienobenzodiazepine class of atypical antipsychotic compounds [1]. It is a mono-fluorinated structural analogue of olanzapine, distinguished by a fluorine atom at the 8-position of the benzo-fused ring system [1]. The compound is predominantly utilized as a certified reference standard for olanzapine active pharmaceutical ingredient (API) in analytical method development, method validation (AMV), quality control (QC) testing, and pharmacopeial traceability . As a fully characterized chemical compound offered with a Certificate of Analysis (CoA) detailing lot-specific purity and water content, it serves the needs of analytical laboratories, pharmaceutical R&D teams, and regulatory compliance workflows .

Why 4-Fluoroolanzapine Cannot Be Replaced by Unmodified Olanzapine or Other Positional Fluoro-Analogues for Analytical Traceability and Pharmacology


The position of fluorine substitution on the olanzapine scaffold is a critical determinant of biological activity, safety profile, and analytical detectability. The 7-fluoro analogue, flumezapine, was abandoned after clinical trials revealed hepatotoxicity and elevated creatine phosphokinase (CPK) levels [1][2], a toxicity not observed with olanzapine. This demonstrates that fluorination at different ring positions yields compounds with divergent pharmacological and toxicological properties, making blanket interchange of fluoro-olanzapine analogues scientifically unsound. For analytical procurement, 4-fluoroolanzapine provides distinct chromatographic retention and mass spectrometric fragmentation patterns that enable unambiguous identification and quantification of olanzapine in complex biological matrices—capabilities unattainable with the parent drug or non-fluorinated internal standards .

Quantitative Differentiation of 4-Fluoroolanzapine: Evidence for Analytical and Pharmacological Selection


Certified Reference Standard Purity and Characterization: 4-Fluoroolanzapine vs Olanzapine CRS

4-Fluoroolanzapine is supplied as a fully characterized reference standard with a certificate of analysis specifying lot-specific purity (≥98%) and water content, in contrast to generic olanzapine API which lacks this certified reference-level characterization [1]. The standard is compliant with USP and EP guidelines for traceability, providing unambiguous analytical identity proof that cannot be met by using olanzapine CRS alone when fluorinated analogues must be specifically detected or excluded .

Reference standard Method validation Certified purity Pharmacopeial traceability

Positional Fluorination Impact on Safety: 7-Fluoro (Flumezapine) Toxicity vs 8-Fluoro (4-Fluoroolanzapine) Structural Differentiation

The 7-fluoro positional isomer of olanzapine, flumezapine, was discontinued after clinical trials due to hepatotoxicity and muscle toxicity, evidenced by elevated plasma CPK and liver transaminase levels [1][2]. In contrast, olanzapine (8-H, no fluorine) was selected as the patented drug because it lacked these safety liabilities [2]. The 8-fluoro substitution in 4-fluoroolanzapine introduces fluorine at a position distinct from the 7-position of flumezapine; the structural difference is sufficient that the European Patent Office and UK High Court deemed olanzapine and flumezapine non-obvious and separately patentable [2].

Structure-toxicity relationship Fluorine positional isomer Antipsychotic safety Patent selection invention

Enhanced Metabolic Stability: Class-Level C–F Bond Strength Inferring Reduced CYP-Mediated Clearance

The carbon-fluorine bond (bond dissociation energy ~485 kJ/mol) is significantly stronger than the carbon-hydrogen bond (~414 kJ/mol) [1]. This bond strength difference, when the fluorine is placed at a site of oxidative metabolism, can block CYP450-mediated hydroxylation and thereby extend metabolic half-life. In human liver microsomal assays, analogous fluorinated compounds have shown extended t₁/₂ values of >120 min compared to ~45 min for unmodified olanzapine [1]. Although direct experimental data for 4-fluoroolanzapine are not publicly available, the class-level inference from fluorinated drug design principles provides a mechanistic basis for potentially altered clearance.

Metabolic stability Fluorine substitution C–F bond energy Liver microsomal half-life

Deuterated Internal Standard Availability: 4-Fluoroolanzapine-d3 for Quantitative LC-MS/MS

The deuterated analogue 4-Fluoroolanzapine-d3 (molecular formula C₁₇H₁₆D₃FN₄S, MW 333.44) is commercially available for use as a stable isotope-labeled internal standard in quantitative bioanalysis . In contrast to non-deuterated olanzapine internal standards, the fluorine atom provides an additional mass shift combined with distinct chromatographic retention, improving assay selectivity. The deuterium incorporation at the N-methyl piperazine moiety provides a +3 Da mass shift relative to the unlabeled 4-fluoroolanzapine, minimizing isotopic cross-talk .

Deuterated internal standard LC-MS/MS Stable isotope dilution Bioanalysis

Binding Affinity Differentiation: Flumezapine D2 Receptor IC50 vs Olanzapine Ki

In bovine caudate tissue, the 7-fluoro analogue flumezapine exhibited an IC50 of 20 nM at the dopamine D2 receptor measured by [³H]spiperone displacement [1]. Olanzapine's reported Ki at human recombinant D2 receptors ranges from 11 to 31 nM [2]. While a direct comparison of 4-fluoroolanzapine (8-fluoro) to olanzapine is not available, the difference in fluorine position between flumezapine (7-fluoro) and 4-fluoroolanzapine (8-fluoro) carries profound pharmacological consequences, as shown by the divergent clinical trajectories of flumezapine (discontinued) and olanzapine (approved) [3].

Dopamine D2 receptor Binding affinity Radioligand binding Structure-activity relationship

Analytical Purity and Stability: Comparative Lot-to-Lot Consistency Data for 4-Fluoroolanzapine

Commercially sourced 4-fluoroolanzapine is provided with a purity of ≥98% (HPLC) and is supplied as a powder stored at 2–8°C under inert atmosphere to ensure stability [1]. In contrast, olanzapine API reference standards may vary in purity specification and are not validated for stability as a fluorinated analogue. The availability of a dedicated CoA with lot-specific water content enables accurate calculation of the anhydrous basis concentration in quantitative workflows, reducing measurement uncertainty .

Purity analysis Lot consistency Stability Quality control

High-Value Procurement Scenarios for 4-Fluoroolanzapine in Analytical and Preclinical Research


Certified Reference Standard for Olanzapine API Method Validation and Pharmacopeial Compliance

In pharmaceutical quality control laboratories, 4-fluoroolanzapine serves as a well-characterized reference standard to support the development and validation of HPLC and UPLC methods for olanzapine drug substance and drug product. Its certified purity (≥98%) and lot-specific CoA enable compliance with ICH Q2(R1) guidelines for accuracy, precision, specificity, and linearity. The fluorine atom provides a unique ¹⁹F NMR handle to confirm structural integrity independently of the parent drug .

Stable Isotope-Labeled Internal Standard for Quantitative Olanzapine Bioanalysis by LC-MS/MS

The deuterated form 4-Fluoroolanzapine-d3 is used as an internal standard in LC-MS/MS assays for the quantification of olanzapine in human plasma, urine, and tissue samples. The combination of fluorine-induced chromatographic separation and deuterium mass shift minimizes matrix interference and improves assay robustness in pharmacokinetic and therapeutic drug monitoring studies .

Probe Compound for Structure-Metabolism Relationship Studies of Fluorinated Antipsychotics

As an 8-fluoro positional isomer of olanzapine, 4-fluoroolanzapine is uniquely suited for investigating the effect of site-specific fluorination on CYP450-mediated oxidative metabolism. The strong C–F bond (~485 kJ/mol) at the 8-position may block hydroxylation pathways, offering a tool to dissect the contribution of specific metabolic routes to olanzapine clearance in human liver microsomal and hepatocyte models [1].

Forensic and Clinical Toxicology Reference Material for Fluorinated Olanzapine Analogue Identification

In forensic toxicology and clinical reference laboratories, 4-fluoroolanzapine is employed as a reference material to identify and differentiate fluorinated olanzapine analogues in seized samples or biological specimens. The unique mass spectrum and retention time of the 8-fluoro isomer aid in the unambiguous structural assignment of emerging psychoactive substances within the thienobenzodiazepine class .

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